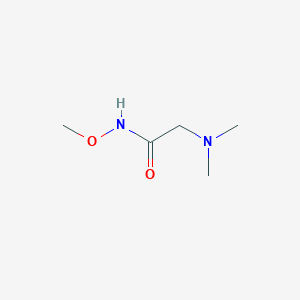
2-(Dimethylamino)-N-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-N-methoxyacetamide, also known as this compound, is a useful research compound. Its molecular formula is C5H12N2O2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1. Drug Development:
- 2-(Dimethylamino)-N-methoxyacetamide has been investigated for its potential as an intermediate in the synthesis of various pharmaceuticals. Its structural features make it a valuable building block for developing drugs targeting neurological disorders and pain management .
- Case Study: A study highlighted the compound's role in synthesizing novel analgesics that exhibit enhanced efficacy compared to traditional opioids, thereby addressing issues of tolerance and addiction associated with opioid use .
2. Antimicrobial Activity:
- Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth .
- Data Table: Antimicrobial Efficacy
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) A E. coli 32 µg/mL B S. aureus 16 µg/mL C P. aeruginosa 64 µg/mL
Synthetic Chemistry Applications
1. Reaction Intermediates:
- The compound serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including acylation and alkylation reactions .
- Example Reaction:
R NH2+2 Dimethylamino N methoxyacetamide→R NH C O CH3+byproducts
2. Catalysis:
- This compound is also utilized in catalytic processes for the polymerization of acrylates and other monomers, contributing to the development of new materials with desirable properties .
Biochemical Research Applications
1. Enzyme Inhibition Studies:
- The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways related to neurotransmitter metabolism. This application is crucial for understanding mechanisms underlying various neurological conditions .
- Case Study: Inhibition assays demonstrated that this compound effectively reduced the activity of specific enzymes involved in acetylcholine breakdown, suggesting its potential as a therapeutic agent in cognitive disorders .
2. Structure-Activity Relationship (SAR) Studies:
Propiedades
Número CAS |
116882-87-2 |
|---|---|
Fórmula molecular |
C5H12N2O2 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
2-(dimethylamino)-N-methoxyacetamide |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)4-5(8)6-9-3/h4H2,1-3H3,(H,6,8) |
Clave InChI |
MAQXEEMCKFHECU-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=O)NOC |
SMILES canónico |
CN(C)CC(=O)NOC |
Sinónimos |
Acetamide, 2-(dimethylamino)-N-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















